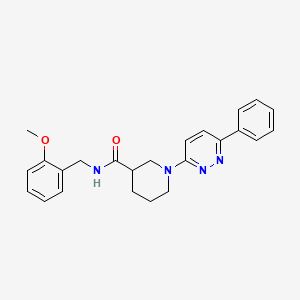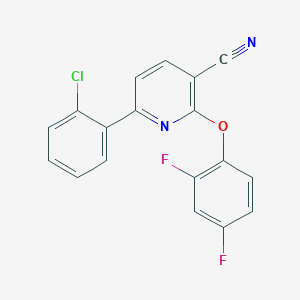
6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile, also known as CPD-DFPC, is an organic compound that belongs to the class of compounds known as pyridines. It is an important intermediate in the synthesis of various organic compounds and has been used in various scientific research applications. CPD-DFPC has a broad range of properties, including a high boiling point, low melting point, and a high solubility in both organic and aqueous solvents. It is also known for its low toxicity and low flammability.
Scientific Research Applications
Structural and Optical Characteristics
Research into pyridine derivatives, including structures similar to 6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile, has revealed their potential in optical and electronic applications due to their unique structural and optical characteristics. For instance, Zedan, El-Taweel, and El-Menyawy (2020) explored the structural, thermal, and optical properties of pyrazolo pyridine derivatives, highlighting their monoclinic polycrystalline nature and optical energy gaps, making them suitable for use in photosensors and electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial Studies
Another area of research involving pyridine derivatives focuses on their antimicrobial properties. Sadeek, Zordok, El‐Attar, and Ibrahim (2015) reported on the synthesis and characterization of metal complexes with pyridine derivatives, demonstrating significant antimicrobial activities, which suggests potential applications in developing new antimicrobial agents (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Molecular Docking and Antioxidant Activity
Furthermore, the synthesis of novel pyridine and fused pyridine derivatives has been explored for their antimicrobial and antioxidant activities. Flefel, El-Sofany, El-Shahat, Naqvi, and Assirey (2018) synthesized a series of new compounds showing moderate to good binding energies in molecular docking screenings, which indicates potential therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Synthesis and Applications in Electronic Devices
The versatility of pyridine derivatives in synthesizing various compounds is notable, with potential applications in electronic devices. Channapur, Hall, Kessabi, Montgomery, and Shyadligeri (2019) described the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a versatile intermediate for creating trifluoromethylated N-heterocycles, which could be integral in developing advanced electronic materials (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).
properties
IUPAC Name |
6-(2-chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF2N2O/c19-14-4-2-1-3-13(14)16-7-5-11(10-22)18(23-16)24-17-8-6-12(20)9-15(17)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPPAHHBCUIPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(C=C2)C#N)OC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

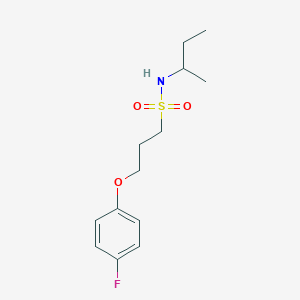
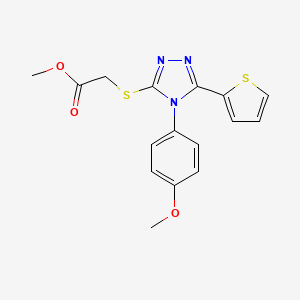
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2708443.png)
![Methyl 2-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride](/img/structure/B2708444.png)

![2-{2-[(Furan-2-ylmethyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B2708447.png)
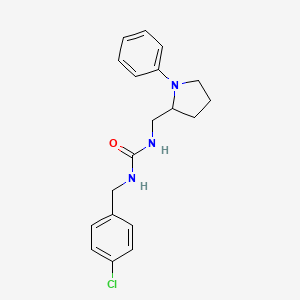

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2708452.png)
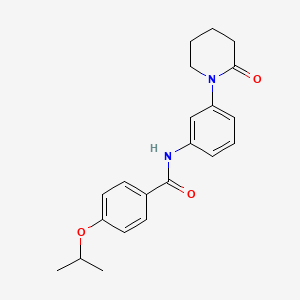
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B2708454.png)
![Tert-butyl N-[(2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2708455.png)
![3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid](/img/structure/B2708456.png)
